The synthesis of 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride involves several key steps:
This method allows for efficient synthesis with yields exceeding 65% based on the starting materials used.
The molecular structure of 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride can be described as follows:
The structural formula can be represented in SMILES notation as Cl.Cl.C1CN(CCN1)C2=Nc3ccccc3Sc4ccccc24
, indicating the presence of functional groups and their connectivity .
The chemical reactions involving 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride primarily focus on its synthesis and potential transformations:
The mechanism of action for 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride is closely related to that of quetiapine. It primarily functions as an antagonist at various neurotransmitter receptors:
This dual action on both dopamine and serotonin receptors underlies its therapeutic profile in treating psychiatric disorders .
11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride is primarily used in:
Its role as an impurity standard highlights its importance in ensuring the safety and efficacy of therapeutic agents derived from similar chemical frameworks .
11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride (CAS 111974-74-4) is a crystalline hydrochloride salt with the molecular formula C₁₇H₁₇N₃S·2HCl and a molecular weight of 368.32 g/mol. Its structure features a dibenzothiazepine core fused to a piperazine ring, conferring both lipophilic and basic properties. The protonated piperazine nitrogens (pKa ~8.5–9.0) enhance water solubility, while the planar tricyclic system facilitates receptor interactions. This compound typically presents as an off-white solid with a melting point of 180–184°C and is soluble in water, methanol, and DMSO [3] [6] [10].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₇H₁₇N₃S·2HCl | - |
Molecular Weight | 368.32 g/mol | - |
CAS Number | 111974-74-4 | - |
Melting Point | 180–184°C | - |
Solubility | >50 mg/mL in H₂O; >10 mg/mL in MeOH | 25°C |
Storage Stability | 2–8°C (inert atmosphere) | Long-term (>1 year) |
The unprotonated free base (Norquetiapine, CAS 5747-48-8) serves as the pharmacologically active entity. The dibenzothiazepine scaffold’s sulfur atom contributes to conformational flexibility, enabling optimal binding to neurological targets like serotonin and norepinephrine transporters [5] [10].
Discovered during structural optimization of dibenzothiazepine antipsychotics, this compound emerged as the primary metabolite of quetiapine in the 1990s. Initially regarded as inactive, pharmacokinetic studies revealed its accumulation in plasma at 35–45% of parent drug levels. By 2001, research demonstrated Norquetiapine’s unique affinity for norepinephrine transporters (NET), distinguishing it from quetiapine’s dopamine-centric activity. This discovery explained quetiapine’s efficacy in both schizophrenia and mood disorders, positioning Norquetiapine as a multifunctional psychotropic agent [1] [3] [5].
Table 2: Key Historical Milestones
Year | Event | Significance |
---|---|---|
1970s | Synthesis of dibenzothiazepine-piperazine scaffolds | Foundation for antipsychotic drug development |
1997 | Identification as Quetiapine’s metabolite (N-Desalkylquetiapine) | Explained extended therapeutic effects |
2001 | DeVane et al. pharmacokinetic studies | Quantified plasma accumulation (20–40% of parent) |
2006 | Grimm et al. demonstration of NET inhibition | Linked metabolite to antidepressant efficacy |
2010s | Recognition as “Quetiapine Impurity B” in pharmacopeias | Standardized quality control in manufacturing |
This compound serves as the core intermediate in synthesizing quetiapine fumarate. Its piperazine nitrogen undergoes alkylation with 2-(2-chloroethoxy)ethanol under reflux in toluene, yielding quetiapine free base. Subsequent fumarate salt formation achieves the final API. Patent WO2005012274A1 details an optimized route: condensation of 2-nitrochlorobenzene with thiophenol gives 2-nitrodiphenyl sulfide, reduced to 2-aminodiphenyl sulfide. Carbamate formation followed by cyclization yields the dibenzothiazepine core, which couples with piperazine to generate the intermediate. Purification via hydrochloride salt precipitation achieves >99.5% purity, minimizing residual solvents like dichloromethane [2] [4] [6].
Table 3: Synthetic Applications in API Manufacturing
Function | Process | Significance |
---|---|---|
Alkylation Substrate | Reacts with 2-(2-chloroethoxy)ethanol | Forms quetiapine backbone |
Purification Form | Dihydrochloride salt crystallizes from i-PrOH/acetone | Removes genotoxic impurities (e.g., alkyl chlorides) |
Regulatory Designation | Quetiapine Related Compound B (USP/EP) | Quality control threshold: ≤0.15% in API |
Metabolic Origin | Formed via hepatic N-dealkylation of quetiapine | Justifies strict limits in final product |
The dihydrochloride salt’s stability enables storage at scale, supporting continuous API production. Its status as a pharmacopoeial impurity standard (e.g., EP Reference Standard Y0001419) underscores its critical role in ensuring quetiapine’s quality [6] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1